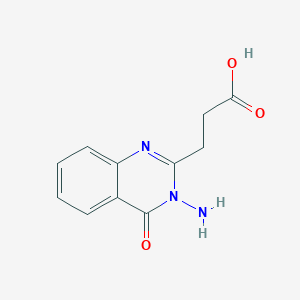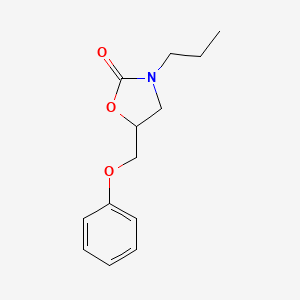![molecular formula C12H18N2O2 B10872592 2-[3-Methyl-4-(methylethyl)phenoxy]acetohydrazide](/img/structure/B10872592.png)
2-[3-Methyl-4-(methylethyl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropyl-3-methylphenoxy)acetohydrazide is an organic compound with the molecular formula C12H18N2O2 It is a derivative of acetic acid hydrazide, featuring a phenoxy group substituted with isopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-3-methylphenoxy)acetohydrazide typically involves the following steps:
Preparation of 4-Isopropyl-3-methylphenol: This intermediate can be synthesized through the alkylation of m-cresol with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-(4-Isopropyl-3-methylphenoxy)acetic acid: The phenol is then reacted with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid.
Conversion to 2-(4-Isopropyl-3-methylphenoxy)acetohydrazide: Finally, the phenoxyacetic acid is treated with hydrazine hydrate to yield the desired acetohydrazide.
Industrial Production Methods
Industrial production of 2-(4-Isopropyl-3-methylphenoxy)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Using large reactors for the alkylation and subsequent reactions.
Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and reagent concentrations.
Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropyl-3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction of the hydrazide group can yield amines or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Production of primary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Isopropyl-3-methylphenoxy)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its hydrazide moiety which can form bioactive compounds.
Materials Science: Used in the synthesis of polymers and resins due to its reactive functional groups.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Industrial Applications: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Isopropyl-3-methylphenoxy)acetohydrazide depends on its application:
Biological Activity: The hydrazide group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function.
Chemical Reactivity: The phenoxy and hydrazide groups can participate in various chemical reactions, facilitating the formation of new compounds or materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Isopropyl-3-methylphenoxy)acetic acid hydrazide
- 2-(4-Methyl-2-nitrophenoxy)acetic acid hydrazide
- 2-(4-tert-Butylphenoxy)acetic acid hydrazide
Uniqueness
2-(4-Isopropyl-3-methylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or chemical reactivity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)11-5-4-10(6-9(11)3)16-7-12(15)14-13/h4-6,8H,7,13H2,1-3H3,(H,14,15) |
InChI Key |
JEEIQGJOIVIMQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}ethanol](/img/structure/B10872513.png)
![(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872517.png)
![6-ethyl-2,3,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B10872527.png)
![N-(3-chloro-4-fluorophenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10872542.png)
![(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872550.png)

![3-(2-Furyl)-11-(2-methoxyphenyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10872575.png)
![11-(4-chlorophenyl)-10-[(4-chlorophenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10872580.png)
![2-[11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide](/img/structure/B10872583.png)
![N-Cyclohexyl-3,11-DI(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide](/img/structure/B10872589.png)

![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone](/img/structure/B10872605.png)
![N-(1,3-benzothiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10872612.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-4-methyl-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10872613.png)
